1-(azepan-1-yl)-2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
1-(azepan-1-yl)-2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring:
- Azepane ring: A seven-membered saturated ring contributing to conformational flexibility.
- Piperazine moiety: A six-membered diamine ring enabling hydrogen bonding and solubility modulation.
- Pyrimidine core: Substituted with ethylamino (C₂H₅NH-) and methyl (-CH₃) groups at positions 2 and 6, respectively.
- Ethanone linker: Connects azepane and piperazine groups, influencing steric and electronic properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-3-20-19-21-16(2)14-17(22-19)24-12-10-23(11-13-24)15-18(26)25-8-6-4-5-7-9-25/h14H,3-13,15H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEWNBSYYTYOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes an azepane ring, a piperazine moiety, and a pyrimidine derivative, allows for diverse interactions with biological targets. This article delves into the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . The structural features that contribute to its biological activity include:
- Azepane Ring : A seven-membered saturated nitrogen-containing ring that may enhance binding to biological targets.
- Piperazine Moiety : Known for its ability to interact with neurotransmitter receptors and enzymes.
- Pyrimidine Derivative : Often associated with nucleic acid interactions and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound shows potential as a ligand for various neurotransmitter receptors, suggesting applications in neuropharmacology.
Biological Activity Data
Recent research has highlighted the following biological activities associated with this compound:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| MAO-A Inhibition | 5.3 | Monoamine Oxidase A | |
| Serotonin Receptor Binding | 10.0 | 5-HT2A Receptor | |
| Antiproliferative Activity | 12.5 | Cancer Cell Lines |
Case Study 1: MAO Inhibition
In a study focused on the inhibition of monoamine oxidase (MAO), the compound demonstrated an IC50 value of 5.3 µM, indicating a strong inhibitory effect. This suggests potential use in treating depression and anxiety disorders where MAO activity is implicated.
Case Study 2: Neurotransmitter Interaction
Research involving serotonin receptor binding revealed an IC50 value of 10.0 µM for the 5-HT2A receptor. This interaction is significant as it may contribute to the compound's anxiolytic and antidepressant effects.
Case Study 3: Antiproliferative Effects
In vitro studies on various cancer cell lines showed that the compound exhibits antiproliferative activity with an IC50 value of 12.5 µM. This positions it as a candidate for further development in oncology.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azepane ring through cyclization reactions.
- Coupling reactions to introduce the piperazine and pyrimidine components.
- Purification steps to isolate the final product with high yield and purity.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyrimidine Scaffolds
Key analogues and their differentiating features:
Key Observations :
- Linker Flexibility: The ethanone linker in the target compound and Enamine 300-264077 contrasts with the ethoxy or chloroacetyl groups in others, affecting metabolic stability .
- Biological Activity : Compounds 5j and 5k demonstrate PARP1 inhibition (IC₅₀ ~10–50 nM) and caspase-3/7 activation, suggesting the target compound’s pyrimidine-piperazine core may share similar mechanistic pathways .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The ethylamino group in the target compound likely reduces logP compared to chlorobenzyl (5j) or fluorobenzyl (5k) groups, improving aqueous solubility .
- Molecular Weight : Estimated MW ~430–450 g/mol (based on structural analogs), aligning with drug-like properties.
- Stability: The ethanone linker is less prone to hydrolysis than the thioether or chloroacetyl groups in analogs, suggesting improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
